Cas no 2090909-74-1 (2-{4-oxo-1H,4H,5H,6H-pyrrolo3,4-cpyrazol-5-yl}acetic acid)

2-{4-oxo-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl}acetic acid is a heterocyclic compound featuring a fused pyrrolo-pyrazole core with a ketone and acetic acid functional group. This structure confers versatility in synthetic applications, particularly in medicinal chemistry, where it serves as a key intermediate for the development of pharmacologically active molecules. The presence of both carbonyl and carboxyl groups enhances its reactivity, enabling selective modifications for targeted derivatization. Its rigid bicyclic framework contributes to stability while maintaining synthetic accessibility. The compound is of interest in the design of enzyme inhibitors and bioactive scaffolds due to its balanced lipophilicity and hydrogen-bonding capacity. Suitable for research-scale applications, it offers a reliable building block for heterocyclic synthesis.
2-{4-oxo-1H,4H,5H,6H-pyrrolo3,4-cpyrazol-5-yl}acetic acid structure
2090909-74-1 structure
Product name:2-{4-oxo-1H,4H,5H,6H-pyrrolo3,4-cpyrazol-5-yl}acetic acid
CAS No:2090909-74-1
MF:C7H7N3O3
MW:181.148781061172
CID:5193563

2-{4-oxo-1H,4H,5H,6H-pyrrolo3,4-cpyrazol-5-yl}acetic acid Chemical and Physical Properties

Names and Identifiers

    • Pyrrolo[3,4-c]pyrazole-5(1H)-acetic acid, 4,6-dihydro-4-oxo-
    • 2-{4-oxo-1H,4H,5H,6H-pyrrolo3,4-cpyrazol-5-yl}acetic acid
    • Inchi: 1S/C7H7N3O3/c11-6(12)3-10-2-5-4(7(10)13)1-8-9-5/h1H,2-3H2,(H,8,9)(H,11,12)
    • InChI Key: XJDRKNRMBCQVMY-UHFFFAOYSA-N
    • SMILES: N1=CC2C(=O)N(CC(O)=O)CC=2N1

2-{4-oxo-1H,4H,5H,6H-pyrrolo3,4-cpyrazol-5-yl}acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-333605-1g
2-{4-oxo-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl}acetic acid
2090909-74-1
1g
$0.0 2023-09-04
Enamine
EN300-333605-1.0g
2-{4-oxo-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl}acetic acid
2090909-74-1
1.0g
$0.0 2023-02-23

Additional information on 2-{4-oxo-1H,4H,5H,6H-pyrrolo3,4-cpyrazol-5-yl}acetic acid

Comprehensive Overview of 2-{4-oxo-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl}acetic acid (CAS No. 2090909-74-1)

The compound 2-{4-oxo-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl}acetic acid (CAS No. 2090909-74-1) is a heterocyclic derivative with significant potential in pharmaceutical and biochemical research. Its unique structure, featuring a pyrrolo[3,4-c]pyrazole core, has garnered attention for its versatility in drug discovery and development. Researchers are particularly interested in its 4-oxo functional group, which contributes to its reactivity and binding affinity in biological systems. This compound is often explored for its role in modulating enzyme activity and as a building block for more complex molecules.

In recent years, the demand for novel heterocyclic compounds like 2-{4-oxo-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl}acetic acid has surged due to their applications in targeted therapy and precision medicine. The rise of AI-driven drug discovery has further accelerated interest in such molecules, as computational models predict their interactions with proteins and receptors. Users frequently search for terms like "pyrrolopyrazole derivatives" and "heterocyclic acid applications," reflecting the growing curiosity about this chemical space. Its CAS No. 2090909-74-1 is often used in patent searches and academic literature, underscoring its relevance in intellectual property and R&D.

The synthesis of 2-{4-oxo-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl}acetic acid typically involves multi-step organic reactions, including cyclization and oxidation processes. Its acetic acid side chain enhances solubility, making it suitable for aqueous-based biological assays. This property aligns with the trend toward green chemistry, as researchers seek eco-friendly solvents and reagents. The compound's stability under physiological conditions also makes it a candidate for prodrug development, a hot topic in pharmaceutical forums and search queries.

From a commercial perspective, suppliers and manufacturers highlight the compound's purity and scalability, addressing the needs of high-throughput screening (HTS) and combinatorial chemistry. Its CAS No. 2090909-74-1 is a critical identifier in global chemical databases, ensuring traceability and compliance with regulatory standards. The interplay between its pyrrolopyrazole backbone and 4-oxo group offers a platform for structural modifications, catering to the demand for custom synthesis services.

In conclusion, 2-{4-oxo-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl}acetic acid represents a promising scaffold in modern chemistry. Its integration into drug design pipelines and alignment with trends like AI-assisted research and sustainable synthesis ensure its continued relevance. As scientific inquiries evolve, this compound will likely remain a focal point for innovation and exploration.

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